![molecular formula C16H12Cl2N2O3S B3460740 2,5-dichloro-N-(6-methoxyquinolin-8-yl)benzenesulfonamide](/img/structure/B3460740.png)
2,5-dichloro-N-(6-methoxyquinolin-8-yl)benzenesulfonamide
Overview
Description
Preparation Methods
The synthesis of 2,5-dichloro-N-(6-methoxyquinolin-8-yl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 6-methoxyquinoline-8-amine under suitable reaction conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
2,5-dichloro-N-(6-methoxyquinolin-8-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Scientific Research Applications
2,5-dichloro-N-(6-methoxyquinolin-8-yl)benzenesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(6-methoxyquinolin-8-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as fructose-1,6-bisphosphatase, which plays a role in gluconeogenesis . The compound may also interact with other proteins and pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
2,5-dichloro-N-(6-methoxyquinolin-8-yl)benzenesulfonamide can be compared with other similar compounds, such as:
N-(quinolin-8-yl)benzenesulfonamides: These compounds share a similar structure but may have different substituents on the benzene or quinoline rings.
Quinolinyl-pyrazoles: These compounds contain a quinoline ring fused with a pyrazole ring and have been studied for their pharmacological activities.
Other benzenesulfonamides: These compounds have different substituents on the benzene ring and may exhibit different chemical and biological properties.
Properties
IUPAC Name |
2,5-dichloro-N-(6-methoxyquinolin-8-yl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3S/c1-23-12-7-10-3-2-6-19-16(10)14(9-12)20-24(21,22)15-8-11(17)4-5-13(15)18/h2-9,20H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOYLEYCGBAURN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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